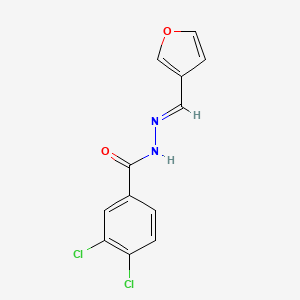
3,4-dichloro-N'-(3-furylmethylene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N'-(3-furylmethylene)benzohydrazide, also known as FC-75, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 317.16 g/mol.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target organism. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis through the inhibition of topoisomerase II and DNA synthesis. In bacteria, this compound has been shown to inhibit the synthesis of cell wall and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the target organism and concentration used. In cancer cells, this compound has been shown to induce DNA damage, cell cycle arrest, and apoptosis. In bacteria, this compound has been shown to inhibit cell growth and protein synthesis. In plants, this compound has been shown to regulate plant growth and increase yield.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide is its broad-spectrum activity against various organisms. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its low solubility in water, which can limit its application in aqueous systems. Another limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research and development of 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide. One direction is to investigate its potential as a drug delivery system due to its ability to penetrate cell membranes. Another direction is to explore its application in nanotechnology as a component in nanocomposites. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 3,4-dichloro-N'-(3-furylmethylene)benzohydrazide involves the reaction of 3,4-dichlorobenzohydrazide with furfural in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
3,4-dichloro-N'-(3-furylmethylene)benzohydrazide has been extensively studied for its potential application in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In agriculture, this compound has been used as a plant growth regulator and insecticide. In material science, this compound has been used as a corrosion inhibitor and as a component in polymer composites.
Propriétés
IUPAC Name |
3,4-dichloro-N-[(E)-furan-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-10-2-1-9(5-11(10)14)12(17)16-15-6-8-3-4-18-7-8/h1-7H,(H,16,17)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGNVBNOXVRGQO-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN=CC2=COC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)N/N=C/C2=COC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-(4-bromophenyl)-5'-(4-methylphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5207652.png)
![1-(2-ethoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5207657.png)
![1-(4-ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5207662.png)


![9-[3-(3-methoxyphenoxy)propyl]-9H-carbazole](/img/structure/B5207685.png)
![N-(3-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5207700.png)
![4-[4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5207704.png)
![4-{[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5207707.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5207712.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5207719.png)
![2-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5207721.png)
